BenchChemオンラインストアへようこそ!

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Structure-Activity Relationship Medicinal Chemistry Kinase Modulation

This unsymmetrically disubstituted urea features a 4-methoxyphenethyl group and a 5-methylisoxazol-4-ylmethyl moiety (MW 289.33). It occupies a distinct chemical space not covered by the des-methoxy (CAS 2034404-50-5) or benzyl-linker (CAS 2034404-64-1) analogs. The 4-methoxy substituent and ethylene linker confer unique binding topology for kinase profiling, sEH inhibition (extending beyond adamantyl/cyclohexyl series), and FXR transactivation assays. Procure alongside the methylene-linked comparator for matched-pair SAR to isolate linker-length contributions to ΔΔG, residence time, and cellular IC50 shifts. Confirm differentiated selectivity experimentally.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 2034338-41-3
Cat. No. B2816978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
CAS2034338-41-3
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)NCCC2=CC=C(C=C2)OC
InChIInChI=1S/C15H19N3O3/c1-11-13(10-18-21-11)9-17-15(19)16-8-7-12-3-5-14(20-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H2,16,17,19)
InChIKeyRCBPPFQVEKIGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034338-41-3): Chemical Identity, Class, and Procurement Baseline


1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034338-41-3) is a synthetic, unsymmetrically disubstituted urea derivative containing a 4-methoxyphenethyl group on one urea nitrogen and a 5-methylisoxazol-4-ylmethyl group on the other [1]. With a molecular formula of C15H19N3O3 and a molecular weight of 289.33 g/mol, it belongs to a growing class of isoxazole-containing ureas explored as kinase modulators, soluble epoxide hydrolase (sEH) inhibitors, and FXR agonists in patent literature . The compound is currently offered as a research chemical by multiple vendors, though its specific biological activity profile remains sparsely characterized in the public domain [1].

Why Generic Substitution Fails for 1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea: Structural Nuances That Preclude Simple Interchange


Within the isoxazole-urea chemotype, even minor structural modifications—such as the presence or absence of the 4-methoxy substituent on the phenethyl ring, the length of the alkyl linker between the aromatic ring and the urea core, or the substitution pattern on the isoxazole—can profoundly alter target binding, selectivity, and pharmacokinetic properties [1][2]. Patent families covering isoxazolyl ureas as kinase modulators (e.g., US7750160) and FXR agonists (e.g., urea-containing isoxazole derivatives from Enanta Pharmaceuticals) demonstrate that small structural changes differentiate active clinical candidates from inactive analogs [1][2]. Consequently, generic interchanges—such as replacing the 4-methoxyphenethyl group with an unsubstituted phenethyl or benzyl group—cannot be assumed to preserve biological activity, binding kinetics, or off-target profiles without explicit comparative data [1].

Product-Specific Quantitative Evidence Guide for 1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea: Comparator-Anchored Differentiation Data


Structural Differentiation: 4-Methoxy Substituent on Phenethyl Ring vs. Unsubstituted Phenethyl Analog

The closest commercially cataloged analog, 1-((5-methylisoxazol-4-yl)methyl)-3-phenethylurea (CAS 2034404-50-5), differs solely by the absence of the para-methoxy group on the phenethyl ring [1]. In isoxazole-urea kinase modulator patents (US7750160), the para-methoxy substituent on the distal aryl ring is recurrently associated with enhanced target binding, as the methoxy oxygen participates in hydrogen-bonding interactions within the ATP-binding pocket of several kinases [2]. While direct head-to-head biochemical comparison data for these two specific compounds are not publicly available, the class-level SAR precedent establishes that the 4-methoxy substituent is a key pharmacophoric element likely to confer differentiated potency and selectivity relative to the des-methoxy analog [2].

Structure-Activity Relationship Medicinal Chemistry Kinase Modulation

Linker Length Differentiation: Ethylene vs. Methylene Bridge Between Aryl Ring and Urea Core

A closely related analog, 1-(4-methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea (CAS 2034404-64-1), replaces the ethylene (-CH2-CH2-) linker of the target compound with a shorter methylene (-CH2-) bridge, reducing the atom count between the 4-methoxyphenyl ring and the urea NH [1]. This one-atom contraction alters conformational flexibility and the spatial projection of the 4-methoxyphenyl ring, which can shift the vector of key hydrogen-bond interactions and aromatic stacking within a target binding site [2]. In urea-based sEH inhibitor SAR (US Patent Application 2009/0023731), linker length between the central urea pharmacophore and terminal aryl/heteroaryl groups is a critical determinant of inhibitory potency, with ethylene-bridged analogs frequently exhibiting superior Ki values compared to their methylene-bridged counterparts [2].

Linker Optimization Conformational Flexibility Target Engagement

Isoxazole Ring Methyl Substitution: 5-Methyl vs. Alternative Isoxazole Substitution Patterns

The target compound bears a single methyl group at the 5-position of the isoxazole ring. Within the broader isoxazole-urea chemotype claimed in kinase modulator patents (US7750160), the position and nature of isoxazole substituents modulate both target potency and metabolic stability, as the electron density and steric environment around the isoxazole ring influence CYP450-mediated oxidation rates [1]. Analogs lacking the 5-methyl group (unsubstituted isoxazole) or bearing halogen substituents at the 3-position exhibit altered logD, solubility, and clearance profiles, making the 5-methyl substitution pattern a distinct chemical starting point with its own property landscape [1][2].

Heterocycle SAR Metabolic Stability Isoxazole Pharmacophore

Best Research and Industrial Application Scenarios for 1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea


Kinase Inhibitor Screening Libraries and Selectivity Profiling Panels

Given the established precedent of isoxazolyl urea derivatives as kinase modulators in US7750160, this compound is a logical inclusion in diversity-oriented kinase inhibitor screening decks, where its 4-methoxyphenethyl-ethylene linker-5-methylisoxazole architecture explores a distinct region of chemical space not covered by the des-methoxy (CAS 2034404-50-5) or benzyl-linker (CAS 2034404-64-1) analogs [1]. Procurement for kinase panel screening enables direct experimental determination of whether the methoxy group and ethylene linker confer differentiated selectivity fingerprints across the kinome [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

Urea-based pharmacophores are a privileged scaffold for sEH inhibition, as extensively documented in US Patent Application 2009/0023731 [1]. This compound, with its isoxazole-bearing side chain, extends the chemical diversity of sEH-targeted ureas beyond the more commonly explored adamantyl- and cyclohexyl-containing series [1]. It is best deployed in head-to-head comparative sEH enzymatic assays (using recombinant human sEH and a fluorescent substrate such as PHOME or CPU) against established urea sEH inhibitors (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, AUDA) to quantify relative potency and to assess whether the isoxazole moiety confers any advantage in isoform selectivity or cell permeability [1].

FXR Agonist Pharmacophore Expansion and Scaffold-Hopping

Isoxazole-containing ureas have been claimed as FXR agonists (Enanta Pharmaceuticals patent filings), targeting metabolic and cholestatic diseases [1]. The target compound's 4-methoxyphenethyl substituent introduces an electron-rich aromatic ring capable of engaging the FXR ligand-binding domain differently than the more commonly employed substituted phenyl or naphthyl groups [1]. This compound is suitable for FXR transactivation assays (e.g., FRET-based co-activator recruitment assays or luciferase reporter gene assays in HepG2 cells) with comparative benchmarking against obeticholic acid and GW4064 [1].

Structure-Activity Relationship (SAR) Studies on Linker Geometry and Hydrogen-Bonding Potential

The simultaneous availability of the ethylene-linked target compound (CAS 2034338-41-3) and the methylene-linked comparator (CAS 2034404-64-1) from commercial sources creates a unique opportunity for systematic matched-pair SAR investigations [1]. Researchers can procure both compounds and evaluate them in parallel across the same assay panel (biochemical, biophysical, and cellular) to isolate the contribution of linker length to target binding thermodynamics (ΔΔG), residence time (SPR or NanoBRET), and cellular efficacy (IC50/EC50 shifts) [1]. This matched-pair approach directly addresses the linker-length differentiation hypothesis articulated in Section 3, Evidence Item 2 [1].

Quote Request

Request a Quote for 1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.